Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Description
IUPAC Name: Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No.: 135447-09-5 Molecular Formula: C₂₀H₃₉NO₄ Molecular Weight: 357.53 g/mol
This compound is a monoamide derivative synthesized via the reaction of diglycolic anhydride with dioctylamine, yielding a branched structure with two octyl chains attached to the amide nitrogen . Its key features include:
- Hydrophobic alkyl chains: The dioctyl groups confer high lipophilicity, making it suitable for applications requiring membrane anchoring or surfactant properties .
- Linker utility: Used in bivalent ligand synthesis (e.g., opioid-chemokine receptor targeting) due to its flexible ethylene glycol-like spacer .
- Synthetic versatility: High-yield synthesis (~96%) under mild conditions (THF, room temperature) .
Properties
IUPAC Name |
2-[2-(dioctylamino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHUSHSNNOEPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404031 | |
| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135447-09-5 | |
| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- typically involves the reaction of dioctylamine with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The dioctylamino group allows the compound to interact with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The oxoethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variants and Properties
The compound’s analogues differ in substituents on the amide nitrogen or the carboxylic acid backbone. These modifications impact solubility, molecular weight, and biological activity.
Table 1: Comparative Analysis of Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- and Analogues
Biological Activity
Overview of Acetic Acid Derivatives
Acetic acid derivatives, particularly those with amino or alkoxy functional groups, are known for their diverse biological activities. The compound , "Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-", specifically features a dioctylamino group which may influence its interaction with biological systems.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₃₁N₁O₃
- Molecular Weight : Approximately 255.42 g/mol
- IUPAC Name : Acetic acid, 2-(dioctylamino)-2-oxoethoxy-
The presence of the dioctylamino group suggests potential amphiphilic properties, which can enhance membrane permeability and influence cellular uptake.
- Antimicrobial Activity : Many acetic acid derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Some studies suggest that acetic acid derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.
- Anti-inflammatory Effects : Compounds with amino groups can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study examining various acetic acid derivatives found that compounds with long alkyl chains exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt lipid membranes.
- Anticancer Research : Research published in Journal of Medicinal Chemistry explored the effects of acetic acid derivatives on cancer cell lines, revealing that modifications to the amino group significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.
- Inflammation Modulation : In a study published in Pharmacology Reports, specific acetic acid derivatives were shown to reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
Comparative Analysis
| Property | Acetic Acid Derivative | Dioctylamine Compound |
|---|---|---|
| Antimicrobial Activity | Moderate | High |
| Cytotoxicity | Variable | High |
| Anti-inflammatory Potential | Yes | Yes |
| Membrane Permeability | High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
